VH032-シクロプロパン-F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

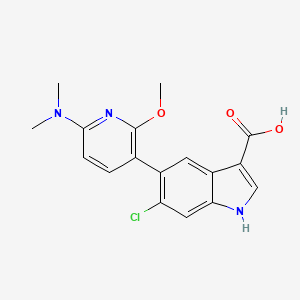

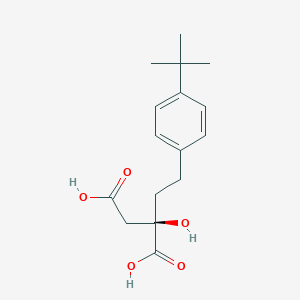

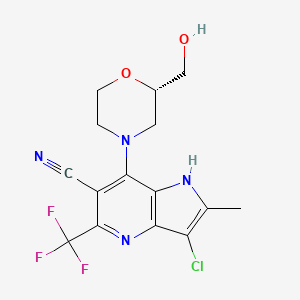

VH032-cyclopropane-F: is a functionalized von-Hippel-Lindau ligand with a terminal hydroxyl group. It is a basic building block for the development of a protein degrader library. This compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by utilizing the ubiquitin-proteasome system .

科学的研究の応用

VH032-cyclopropane-F is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:

生化学分析

Biochemical Properties

VH032-cyclopropane-F plays a crucial role in biochemical reactions as a VHL ligand. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is used to create proteolysis targeting chimeras (PROTACs) by linking to target protein ligands. This interaction facilitates the ubiquitination and subsequent degradation of target proteins such as SMARCA2 and SMARCA4 .

Cellular Effects

VH032-cyclopropane-F influences various cellular processes by promoting the degradation of specific proteins. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, VH032-cyclopropane-F has been shown to increase FAK expression levels in A427 cells . This modulation of protein levels can lead to significant changes in cellular functions and behaviors.

Molecular Mechanism

The molecular mechanism of VH032-cyclopropane-F involves its role as a VHL ligand. It binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination. This process leads to the proteasomal degradation of the target protein. VH032-cyclopropane-F can be connected to the ligand for proteins such as SMARCA BD ligand by a linker to form PROTACs, which are partial degraders of SMARCA2 and SMARCA4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VH032-cyclopropane-F can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. VH032-cyclopropane-F is a stable compound that allows for consistent results in in vitro and in vivo studies . The long-term effects on cellular function need to be studied further to understand its full potential.

Dosage Effects in Animal Models

The effects of VH032-cyclopropane-F vary with different dosages in animal models. At higher doses, there may be toxic or adverse effects, while lower doses may not achieve the desired level of protein degradation. It is essential to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

VH032-cyclopropane-F is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical impact .

Transport and Distribution

VH032-cyclopropane-F is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its effectiveness as a protein degrader .

Subcellular Localization

The subcellular localization of VH032-cyclopropane-F affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in promoting the degradation of target proteins .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of VH032-cyclopropane-F involves the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:

Purification: The product is purified using standard chromatographic techniques to achieve a high purity level (≥95%).

Industrial Production Methods: Industrial production of VH032-cyclopropane-F follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions:

Oxidation: VH032-cyclopropane-F can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorocyclopropane moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted derivatives with various functional groups.

作用機序

VH032-cyclopropane-F functions by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The molecular targets and pathways involved include the von-Hippel-Lindau protein and the ubiquitin-proteasome system .

類似化合物との比較

VH032: A closely related von-Hippel-Lindau ligand used in the synthesis of PROTACs.

Lenalidomide: An immunomodulatory drug that acts as a ligand for the ubiquitin E3 ligase cereblon.

Thalidomide: Another immunomodulatory drug that inhibits cereblon, part of the cullin-4 E3 ubiquitin ligase complex.

Uniqueness of VH032-cyclopropane-F: VH032-cyclopropane-F is unique due to its fluorocyclopropane moiety, which enhances its binding affinity and specificity for the von-Hippel-Lindau protein. This modification allows for the development of more effective and selective PROTACs compared to other similar compounds .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBLHQUBMCCFKE-LVCYWYKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)

![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)